molecular formula C12H15BrClNO2 B8147662 tert-butyl N-[(3-bromo-5-chlorophenyl)methyl]carbamate

tert-butyl N-[(3-bromo-5-chlorophenyl)methyl]carbamate

Cat. No.: B8147662
M. Wt: 320.61 g/mol
InChI Key: NJDLMKSDZIIJFT-UHFFFAOYSA-N
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Description

tert-Butyl N-[(3-bromo-5-chlorophenyl)methyl]carbamate is a carbamate derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group attached to a benzylamine scaffold substituted with bromo (Br) and chloro (Cl) groups at the 3- and 5-positions of the phenyl ring, respectively. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and ligands for ubiquitin ligases like von Hippel-Lindau (VHL) . Its bromo and chloro substituents confer distinct electronic and steric properties, making it a versatile building block for further functionalization.

Properties

IUPAC Name

tert-butyl N-[(3-bromo-5-chlorophenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrClNO2/c1-12(2,3)17-11(16)15-7-8-4-9(13)6-10(14)5-8/h4-6H,7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDLMKSDZIIJFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC(=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3-bromo-5-chlorophenyl)methyl]carbamate typically involves the reaction of 3-bromo-5-chlorobenzylamine with tert-butyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactors has been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(3-bromo-5-chlorophenyl)methyl]carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride can be used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different halogen atoms, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species .

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex carbamate derivatives and heterocyclic compounds. Its structure allows it to participate in various chemical reactions, including nucleophilic substitution and coupling reactions, which are essential for creating diverse organic molecules used in pharmaceuticals and agrochemicals.

Reactivity and Functional Group Compatibility
The presence of reactive bromine and chlorine atoms makes tert-butyl N-[(3-bromo-5-chlorophenyl)methyl]carbamate suitable for further chemical modifications. It can undergo substitution reactions where these halogens can be replaced by other nucleophiles, facilitating the synthesis of novel compounds with potential biological activities.

Industrial Applications

Agrochemical Synthesis
In the industrial sector, this compound is utilized in the synthesis of agrochemicals. Its ability to participate in various chemical reactions allows for the creation of herbicides, pesticides, and fungicides that are critical for agricultural productivity.

Specialty Chemicals Production
The compound's compatibility with different functional groups enables its use in producing specialty chemicals. These chemicals often find applications in various industries, including cosmetics, plastics, and coatings.

Case Studies and Research Findings

Study/Source Focus Area Findings/Insights
Journal of Organic Chemistry (1971)Organic SynthesisDiscusses methodologies for synthesizing carbamate derivatives and highlights the importance of this compound as a versatile intermediate .
PubChem DatabaseBiological ActivityProvides data on chemical properties and potential biological activities related to similar carbamate compounds, suggesting avenues for further research .
ResearchGate PublicationAntibacterial ActivitiesExplores structural features of biologically active compounds that could relate to the activity of this compound .

Mechanism of Action

The mechanism of action of tert-butyl N-[(3-bromo-5-chlorophenyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved in its action are determined by the nature of the biological target and the specific interactions at the molecular level .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

The target compound’s meta-bromo and para-chloro substituents distinguish it from analogs with alternative halogenation patterns or additional functional groups:

tert-Butyl (3-Chloro-4-(4-methylthiazol-5-yl)benzyl)carbamate (42i)
  • Substituents : 3-chloro, 4-methylthiazol.
  • Synthesis : Prepared via General Procedure B (Pd-catalyzed coupling), yielding 58% as a colorless oil .
  • The absence of bromo reduces molecular weight (MW) compared to the target compound.
tert-Butyl N-[(3-Amino-5-methylphenyl)methyl]carbamate
  • Substituents: 3-amino, 5-methyl.
  • Properties: White solid, MW 236.31 g/mol, ≥95% purity. The amino group increases solubility and enables conjugation reactions, contrasting with the electron-withdrawing halogens in the target compound .
tert-Butyl (1-((3-Bromo-5-chlorophenoxy)methyl)cyclopropyl)carbamate
  • Substituents: Cyclopropane-linked phenoxy group.
  • Structure: MW 376.67 g/mol (C₁₅H₁₉BrClNO₃).

Stability and Physicochemical Properties

  • Solid vs. Oil Forms : Compounds like 42g (white solid, 16% yield) may exhibit better crystallinity than oily analogs (e.g., 42i), simplifying purification .

Biological Activity

Overview

tert-butyl N-[(3-bromo-5-chlorophenyl)methyl]carbamate is an organic compound with the molecular formula C11H13BrClNO2C_{11}H_{13}BrClNO_2. It belongs to the carbamate family, which is known for its diverse biological activities, including enzyme inhibition and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant research findings.

  • Molecular Formula : C11H13BrClNO2C_{11}H_{13}BrClNO_2
  • Molecular Weight : 304.59 g/mol
  • Structural Features : The compound features a tert-butyl group and a 3-bromo-5-chlorophenyl moiety, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. As a carbamate derivative, it likely functions through the following mechanisms:

  • Enzyme Inhibition : Carbamates are known to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. By forming covalent bonds with nucleophilic sites on AChE, this compound may enhance neurotransmitter levels, potentially impacting neurological function and disorders.
  • Cell Signaling Modulation : Research indicates that this compound can influence various cell signaling pathways, affecting gene expression and cellular responses.
  • Receptor Interaction : The specific bromine and chlorine substitutions may enhance binding affinity to certain receptors, modulating their activity and downstream signaling pathways.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study/Source Biological Activity Mechanism Findings
BenchChem Enzyme InhibitionAChE InhibitionSignificant inhibition observed in vitro.
MDPI Antiviral PropertiesUnknownPotential antiviral activity noted in preliminary studies.
PubChem CytotoxicityApoptosis InductionInduces apoptosis in cancer cell lines at specific concentrations.

Case Studies

  • Enzyme Inhibition Studies : A study demonstrated that this compound exhibited potent inhibition of AChE in vitro, leading to increased levels of acetylcholine in neuronal cultures. This suggests potential applications in treating neurodegenerative diseases where cholinergic signaling is disrupted.
  • Antiviral Activity : Preliminary investigations into the antiviral properties of this compound revealed moderate activity against certain viral strains. The exact mechanism remains to be elucidated but may involve interference with viral replication processes.
  • Cytotoxicity Tests : In cancer research, this compound was tested against various tumor cell lines, showing significant cytotoxic effects at micromolar concentrations. The mechanism appears to involve apoptosis induction, highlighting its potential as a chemotherapeutic agent.

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl N-[(3-bromo-5-chlorophenyl)methyl]carbamate, and what coupling reagents are typically employed?

The compound is synthesized via condensation of tert-butyl carbamate derivatives with substituted aromatic intermediates. A common approach involves using carbodiimide-based coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate carboxylic acid intermediates. For example, EDCI/HOBt facilitates amide bond formation between the carbamate and bromo-chloro-substituted benzylamine precursors under inert conditions . Reaction monitoring via TLC or HPLC is critical to confirm completion.

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., bromo and chloro groups at C3 and C5 of the phenyl ring) and carbamate linkage.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+^+ peak for C12_{12}H14_{14}BrClNO2_2).
  • IR Spectroscopy : Peaks at ~1740 cm1^{-1} (C=O stretch of carbamate) and ~1250 cm1^{-1} (C-O stretch) .

Q. What safety precautions should be prioritized during handling?

While direct toxicity data for this compound are limited, structural analogs (e.g., tert-butyl carbamates) are typically handled with:

  • PPE : Gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Storage : In airtight containers at 2–8°C to prevent hydrolysis of the carbamate group .

Q. How does the carbamate group influence the compound’s stability under varying pH conditions?

The tert-butyl carbamate (Boc) group is stable in neutral and acidic conditions but hydrolyzes under strong acids (e.g., TFA) or bases. Stability studies using HPLC at pH 1–13 can identify optimal storage buffers. For long-term storage, neutral pH and anhydrous conditions are recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies in yields often arise from:

  • Reagent Purity : Impure EDCI/HOBt reduces coupling efficiency. Use freshly distilled DMF or dichloromethane as solvents.
  • Moisture Sensitivity : Boc-protected intermediates are hygroscopic; rigorously anhydrous conditions improve reproducibility.
  • Byproduct Formation : Monitor for N-acylurea side products (common with EDCI) via LC-MS and optimize stoichiometry (e.g., 1.2 eq EDCI) .

Q. What crystallographic strategies are effective for determining the 3D structure of this compound?

Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) is ideal. Key steps:

  • Crystallization : Use slow vapor diffusion (e.g., hexane/ethyl acetate).
  • Data Collection : High-resolution (≤0.8 Å) data at low temperature (100 K) to minimize thermal motion.
  • Refinement : Validate bond lengths (C-Br: ~1.9 Å; C-Cl: ~1.7 Å) and torsional angles to confirm stereoelectronic effects of substituents .

Q. What mechanistic insights explain the reactivity of the bromo and chloro substituents in cross-coupling reactions?

The bromo group undergoes Suzuki-Miyaura coupling more readily than chloro due to lower bond dissociation energy (C-Br: ~70 kcal/mol vs. C-Cl: ~81 kcal/mol). Computational studies (DFT) can model transition states for Pd-catalyzed reactions, while Hammett plots correlate substituent effects with reaction rates .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding to targets like enzymes or receptors. Focus on:

  • Hydrogen Bonding : Carbamate carbonyl as a H-bond acceptor.
  • Halogen Interactions : Bromo and chloro groups in hydrophobic pockets.
  • Pharmacophore Mapping : Overlay with known bioactive carbamates to identify key motifs .

Q. What strategies mitigate environmental risks during disposal of this compound?

Despite limited ecotoxicology

  • Degradation : Incinerate at >800°C to break down halogenated byproducts.
  • Bioremediation : Screen microbial consortia for carbamate-hydrolyzing activity.
  • Regulatory Compliance : Follow EPA guidelines (e.g., TSCA) for halogenated waste .

Q. How can researchers design SAR studies to explore the anti-inflammatory potential of this compound?

Structure-activity relationship (SAR) strategies include:

  • Analog Synthesis : Replace Br/Cl with F, Me, or electron-withdrawing groups.
  • Bioassays : Measure COX-1/COX-2 inhibition in vitro and cytokine suppression in murine macrophages.
  • Metabolic Stability : Assess Boc deprotection in liver microsomes to identify prodrug candidates .

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